N-(2-(Piperidin-3-yl)phenyl)acetamide
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Overview
Description
N-(2-(Piperidin-3-yl)phenyl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Piperidin-3-yl)phenyl)acetamide typically involves the reaction of 2-(Piperidin-3-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Piperidin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions to introduce various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic derivatives
Scientific Research Applications
N-(2-(Piperidin-3-yl)phenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(Piperidin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide: Another piperidine derivative with similar structural features.
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: A compound with a similar piperidine moiety but different substituents
Uniqueness
N-(2-(Piperidin-3-yl)phenyl)acetamide is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(2-piperidin-3-ylphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-13-7-3-2-6-12(13)11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-9H2,1H3,(H,15,16) |
InChI Key |
AAPFXSGJJREQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2CCCNC2 |
Origin of Product |
United States |
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